molecular formula C16H10Cl2F2N2O B11770811 (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618383-38-3

(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B11770811
CAS No.: 618383-38-3
M. Wt: 355.2 g/mol
InChI Key: JGXVQWQSGKJROK-UHFFFAOYSA-N
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Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydropyrazole.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)carboxylic acid

    Reduction: (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1,2-dihydropyrazol-4-YL)methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of pyrazole compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties. This compound may be studied for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern on the phenyl rings and the presence of both chlorine and fluorine atoms. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

618383-38-3

Molecular Formula

C16H10Cl2F2N2O

Molecular Weight

355.2 g/mol

IUPAC Name

[3-(2,4-dichloro-5-fluorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H10Cl2F2N2O/c17-13-6-14(18)15(20)5-12(13)16-9(8-23)7-22(21-16)11-3-1-10(19)2-4-11/h1-7,23H,8H2

InChI Key

JGXVQWQSGKJROK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)F

Origin of Product

United States

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